molecular formula C10H11Cl2N B11739197 1-(2,6-Dichlorophenyl)cyclopropanemethanamine

1-(2,6-Dichlorophenyl)cyclopropanemethanamine

Cat. No.: B11739197
M. Wt: 216.10 g/mol
InChI Key: GPNFTTZUSMZATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichlorophenyl)cyclopropanemethanamine is an organic compound with the molecular formula C10H11Cl2N It is characterized by the presence of a cyclopropane ring attached to a methanamine group, with two chlorine atoms substituted at the 2 and 6 positions of the phenyl ring

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)cyclopropanemethanamine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropanemethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(2,6-Dichlorophenyl)cyclopropanemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)cyclopropanemethanamine can be compared with other similar compounds, such as:

Biological Activity

1-(2,6-Dichlorophenyl)cyclopropanemethanamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C11H13Cl2N
  • CAS Number : 1431729-37-1
  • Molecular Weight : 232.14 g/mol
  • Structure : The compound consists of a cyclopropane ring substituted with a dichlorophenyl group and an amine functional group.

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). Research indicates its potential as a ligand for receptors involved in pain modulation and neuroinflammation.

Key Mechanisms:

  • CGRP Receptor Antagonism : The compound may act as an antagonist to Calcitonin Gene-Related Peptide (CGRP) receptors, which are implicated in migraine pathophysiology. CGRP is known to mediate vasodilation and pain signaling in the CNS .
  • CB2 Receptor Agonism : Similar compounds have shown activity as cannabinoid receptor type 2 (CB2) agonists, which can modulate inflammatory responses and pain perception .

Case Study 1: Neuropathic Pain Modulation

A study investigated the effects of a structurally similar compound on neuropathic pain in mouse models. The results indicated that treatment significantly alleviated mechanical allodynia and thermal hyperalgesia through mechanisms involving microglial activation modulation .

TreatmentDoseEffect on Pain ThresholdsMechanism
NESS400 (similar compound)4 mg/kgSignificant reduction in painCB2 receptor modulation

Case Study 2: CGRP Antagonism

Research has demonstrated that CGRP antagonists can effectively reduce migraine symptoms. The ability of this compound to inhibit CGRP receptor activity suggests its potential utility in treating migraine and cluster headaches .

Study ReferenceCompoundEffect on CGRP LevelsApplication
Goadsby et al. (1990)Various CGRP antagonistsDecreased during migraine attacksMigraine treatment

Pharmacological Implications

The pharmacological implications of this compound are significant:

  • Pain Management : Its potential as a pain management agent through CB2 receptor pathways positions it as a candidate for treating chronic pain conditions.
  • Migraine Therapy : As a CGRP antagonist, it could provide new avenues for migraine therapy, particularly for patients unresponsive to current treatments.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

[1-(2,6-dichlorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11Cl2N/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10/h1-3H,4-6,13H2

InChI Key

GPNFTTZUSMZATP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.